molecular formula C13H16ClN B2910333 2-(3-Methylnaphthalen-2-yl)ethanamine;hydrochloride CAS No. 2413886-98-1

2-(3-Methylnaphthalen-2-yl)ethanamine;hydrochloride

Cat. No.: B2910333
CAS No.: 2413886-98-1
M. Wt: 221.73
InChI Key: RCYYMCFVPPKBDP-UHFFFAOYSA-N
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Description

2-(3-Methylnaphthalen-2-yl)ethanamine;hydrochloride is an organic compound with the molecular formula C13H15N·HCl. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylnaphthalen-2-yl)ethanamine;hydrochloride typically involves the alkylation of 3-methylnaphthalene with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The final product is often purified through recrystallization or other suitable methods to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylnaphthalen-2-yl)ethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, leading to various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions typically use reagents like halogens, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products Formed

    Oxidation: Oxidized naphthalene derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted naphthalene derivatives depending on the reagents used.

Scientific Research Applications

2-(3-Methylnaphthalen-2-yl)ethanamine;hydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3-Methylnaphthalen-2-yl)ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Naphthyl)ethylamine;hydrochloride
  • 2-(Furan-3-yl)ethanamine;hydrochloride

Comparison

2-(3-Methylnaphthalen-2-yl)ethanamine;hydrochloride is unique due to the presence of the 3-methyl group on the naphthalene ring, which can influence its chemical reactivity and biological activity. Compared to 2-(2-Naphthyl)ethylamine;hydrochloride, it may exhibit different substitution patterns and reactivity due to the position of the methyl group. Similarly, 2-(Furan-3-yl)ethanamine;hydrochloride, with a furan ring, will have different electronic properties and reactivity compared to the naphthalene derivative.

Properties

IUPAC Name

2-(3-methylnaphthalen-2-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N.ClH/c1-10-8-12-4-2-3-5-13(12)9-11(10)6-7-14;/h2-5,8-9H,6-7,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVPDTCROKVAIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2C=C1CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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